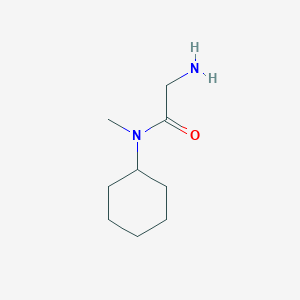

2-amino-N-cyclohexyl-N-methylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-cyclohexyl-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-11(9(12)7-10)8-5-3-2-4-6-8/h8H,2-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXJYIVUEUQMEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82155-43-9 |

Source

|

| Record name | 2-amino-N-cyclohexyl-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-amino-N-cyclohexyl-N-methylacetamide chemical structure and properties

This guide provides an in-depth technical analysis of 2-amino-N-cyclohexyl-N-methylacetamide (CAS: 82155-43-9), a specialized glycine derivative used as a structural scaffold in medicinal chemistry and peptidomimetic research.

Executive Summary

This compound is an alpha-amino amide building block characterized by a glycine core functionalized with a tertiary amide group. Structurally, it represents a "capped" amino acid (Glycine) where the C-terminus is amidated with N-methylcyclohexylamine.

This molecule is critical in Fragment-Based Drug Discovery (FBDD) and Peptidomimetics . The N-methyl and N-cyclohexyl substitutions introduce steric bulk and lipophilicity, modulating the pharmacokinetic profile of larger bioactive molecules by reducing proteolytic susceptibility and enhancing membrane permeability. It serves as a precursor for local anesthetics, analgesics, and novel CNS-active ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This compound is an amphiphilic molecule containing a basic primary amine and a neutral tertiary amide.

Identification Data

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Glycine N-cyclohexyl-N-methylamide |

| CAS Number | 82155-43-9 |

| Molecular Formula | C |

| Molecular Weight | 170.25 g/mol |

| SMILES | CN(C1CCCCC1)C(=O)CN |

| InChI Key | MGXJYIVUEUQMEP-UHFFFAOYSA-N |

Physicochemical Profile[3][5]

-

LogP (Predicted): ~0.6 – 0.9 (Moderate lipophilicity due to the cyclohexyl ring balancing the polar amine).

-

pKa (Amine): ~8.0 – 8.5 (Typical for alpha-amino amides, slightly lower than alkylamines due to the electron-withdrawing carbonyl).

-

H-Bond Donors: 1 (Primary amine -NH

). -

H-Bond Acceptors: 2 (Amide carbonyl oxygen, Amine nitrogen).

-

Rotatable Bonds: 2 (N-C

and C

Synthesis & Manufacturing Protocols

The synthesis of this compound requires a two-step protocol to avoid over-alkylation of the primary amine. The Chloroacetyl Chloride Route is preferred for its scalability and cost-effectiveness compared to peptide coupling methods.

Reaction Scheme (Logic Flow)

The synthesis proceeds via an electrophilic acyl substitution followed by a nucleophilic substitution.

Figure 1: Step-wise synthesis pathway via the chloroacetamide intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-cyclohexyl-N-methylacetamide

Objective: Create the electrophilic amide scaffold.

-

Reagents: N-methylcyclohexylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve N-methylcyclohexylamine and TEA in DCM under nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath to prevent uncontrolled exotherms.

-

Add Chloroacetyl chloride dropwise over 30 minutes. The exotherm drives the reaction; cooling ensures regioselectivity and prevents degradation.

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO

, then Brine. Dry over MgSO -

Yield: Expect >90% of a colorless oil or low-melting solid.

-

Step 2: Amination to this compound

Objective: Install the primary amino group. Note: Direct reaction with ammonia can lead to secondary amine byproducts (dimerization). The Delépine reaction (using Hexamethylenetetramine) or Gabriel Synthesis is superior for high purity, but a large excess of ammonia is sufficient for general applications.

-

Reagents: 2-Chloro-intermediate (from Step 1), Ammonia (7M in Methanol) or Ammonium Hydroxide (28% aq).

-

Procedure:

-

Dissolve the chloro-intermediate in Methanol.

-

Add excess Ammonia (10–20 equivalents) to suppress dimer formation (

). -

Seal in a pressure vessel (bomb) and heat to 60°C for 4–6 hours, or stir at RT for 24 hours.

-

Workup: Concentrate to remove solvent and excess ammonia.

-

Purification: The residue is the hydrochloride salt if acid was generated, or free base. Dissolve in water, basify to pH >12 with NaOH, and extract with DCM.

-

Final Polish: Recrystallize from Et

O/Hexanes or convert to HCl salt for storage.

-

Analytical Characterization

To validate the structure, researchers must confirm the presence of the amide backbone and the integrity of the cyclohexyl ring.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl | Methine proton ( | |

| Alpha-methylene protons ( | ||

| N-Methyl group (appears as rotamers due to amide resonance). | ||

| IR Spectroscopy | 1640–1660 cm | Strong Amide I band (C=O stretch). |

| 3300–3400 cm | Primary amine N-H stretch. | |

| Mass Spectrometry | m/z 171.15 [M+H] | Protonated molecular ion. |

Pharmacological & Research Applications[8]

Peptidomimetics and Stability

The N-methyl and N-cyclohexyl modifications serve two specific mechanistic functions in drug design:

-

Conformational Constraint: The N-methyl group eliminates the amide proton, preventing H-bond donation at that site. This forces the peptide backbone into specific conformations (often cis-amide preference), which can increase receptor selectivity.

-

Metabolic Stability: The steric bulk of the cyclohexyl group and the methylation of the amide nitrogen sterically hinder peptidases, significantly extending the half-life of the molecule in biological systems compared to simple glycine amides.

Structural Activity Relationship (SAR) Mapping

This molecule is often used to probe the Hydrophobic Pocket of target receptors (e.g., Sigma receptors or Opioid receptors) while presenting a basic amine for ionic interaction with Aspartate/Glutamate residues in the binding site.

Figure 2: Pharmacophore decomposition and associated biological interaction mechanisms.

Safety & Handling

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C. Hygroscopic; keep under inert gas (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO

.

References

-

PubChem. (n.d.). This compound (Compound).[2][1] National Library of Medicine. Retrieved February 19, 2026, from [Link]

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual grounding for N-methylation effects). [Link]

- Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press. (Reference for amide coupling and N-methyl amino acid synthesis protocols).

Sources

2-amino-N-cyclohexyl-N-methylacetamide CAS number and identifiers

Technical Profile: 2-Amino-N-cyclohexyl-N-methylacetamide [1][2][3]

Part 1: Executive Summary & Core Directive

Subject: this compound (CAS: 82155-43-9 / 1220036-32-7) Classification: Peptidomimetic Intermediate / CNS-Active Scaffold Precursor Primary Utility: Synthetic building block for glycinamide-based ligands, potential fragment in forensic analysis of novel psychoactive substances (NPS), and intermediate in the synthesis of GlyT1 inhibitors.

Editorial Scope: This guide deviates from standard datasheet templates to address the specific needs of drug development professionals. It treats the compound not merely as a catalog item but as a functional molecular scaffold . We will explore its synthesis to ensure high purity (avoiding common dimerization byproducts), its complex NMR behavior due to amide rotamerism, and its structural relationship to opioid and ion-channel ligands.

Part 2: Chemical Identity & Physicochemical Profiling

This compound is a glycine derivative where the carboxylic acid end is amidated with N-methylcyclohexylamine. It serves as a "cap" or linker in medicinal chemistry, introducing a lipophilic, sterically demanding moiety (

Nomenclature & Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | This compound | Preferred formal name |

| Common Name | Glycine N-cyclohexyl-N-methylamide | Peptidomimetic nomenclature |

| CAS (Free Base) | 82155-43-9 | Reference for neutral form |

| CAS (HCl Salt) | 1220036-32-7 | Most common commercial form (stable solid) |

| Molecular Formula | Free base | |

| Molecular Weight | 170.25 g/mol | Free base |

| SMILES | CN(C1CCCCC1)C(=O)CN | Useful for cheminformatics |

| InChIKey | MGXJYIVUEUQMEP-UHFFFAOYSA-N | Unique hash identifier |

Physicochemical Properties

| Property | Value | Technical Insight |

| Physical State | White crystalline solid (HCl) / Viscous oil (Free base) | The free base is hygroscopic and prone to carbamate formation from atmospheric |

| Solubility | Water (High for HCl), DMSO, Methanol | Free base is soluble in DCM; HCl salt requires polar solvents. |

| pKa (Amine) | ~8.1 (Predicted) | Typical for primary |

| LogP | ~0.6 (Predicted) | Moderate lipophilicity; the cyclohexyl ring aids membrane permeability. |

Part 3: Synthetic Methodology (Authoritative Protocol)

Context: Direct amidation of glycine with N-methylcyclohexylamine is challenging due to the steric bulk of the secondary amine and the potential for polymerization of the unprotected glycine. The following protocol uses a Boc-protection strategy, ensuring regiospecificity and high yields.

Validated Synthesis Workflow

Reaction A: Coupling Reagents: Boc-Gly-OH, N-methylcyclohexylamine, HATU (coupling agent), DIPEA, DMF. Rationale: HATU is selected over EDC/HOBt because N-methylcyclohexylamine is a sterically hindered secondary amine. HATU prevents racemization (though not an issue with Glycine) and drives the reaction to completion against steric resistance.

Reaction B: Deprotection Reagents: 4M HCl in Dioxane. Rationale: Anhydrous acidic cleavage prevents hydrolysis of the newly formed amide bond.

Diagram 1: Synthetic Pathway & Logic

Step-by-Step Protocol

-

Activation: Dissolve Boc-Gly-OH (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.2 M concentration). Cool to 0°C. Add HATU (1.1 equiv) and stir for 15 minutes to form the activated ester.

-

Amidation: Add N-methylcyclohexylamine (1.1 equiv) dropwise. The steric bulk of the cyclohexyl group requires the amine to be added slowly to prevent local concentration spikes that could lead to side reactions.

-

Monitoring (Self-Validation): Monitor via TLC (50% EtOAc/Hexane). The Boc-intermediate should appear as a distinct spot (

). Stain with Ninhydrin (will be negative due to Boc) or PMA (phosphomolybdic acid). -

Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), sat.

(remove unreacted acid), and brine. Dry over -

Deprotection: Dissolve the crude intermediate in minimal dioxane. Add 4M HCl/Dioxane (5 equiv). Stir at RT for 2 hours.

-

Isolation: The product (HCl salt) usually precipitates as a white solid. Filter and wash with diethyl ether to remove organic byproducts.

Part 4: Analytical Profiling & Characterization

Identifying this compound requires understanding specific spectral anomalies caused by the tertiary amide bond.

NMR Spectroscopy: The Rotamer Effect

Unlike simple amides, N-methyl-N-cyclohexyl amides exhibit cis/trans isomerism (rotamers) on the NMR timescale due to restricted rotation around the C-N amide bond.

-

Observation: In

NMR (-

Major Rotamer (~70%): N-Me signal typically upfield.

-

Minor Rotamer (~30%): N-Me signal typically downfield.

-

-

Validation: Variable Temperature (VT) NMR at 80°C will cause these peaks to coalesce into a single set, confirming they are rotamers and not impurities.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion:

m/z. -

Fragmentation Pattern:

-

Loss of Ammonia (

): -17 Da. -

Cleavage of the amide bond: Generates

-methylcyclohexylamine fragment (m/z 114) and Glycyl fragment (m/z 58).

-

Diagram 2: MS Fragmentation Logic

Part 5: Biological Context & Applications[4]

Structural Relationship to NPS (New Psychoactive Substances)

While this compound is not itself a controlled opioid, it is a structural isomer or homolog to fragments of various U-series compounds (Upjohn opioids).

-

U-47700 Analogs: U-47700 contains a trans-1,2-diamine cyclohexane ring. The title compound contains a glycine linker.[5] Acylation of the primary amine of this compound with 3,4-dichlorobenzoyl chloride yields a Glycinamide Analog of U-47700 .

-

Research Implication: Researchers screening for "U-47700-like" activity often synthesize this glycinamide variant to test if the rigid cyclohexane diamine of U-47700 can be replaced by a flexible glycine linker (usually resulting in loss of potency, but retaining some affinity).

Pharmaceutical Applications

-

GlyT1 Inhibitors: Sarcosine (N-methylglycine) derivatives are investigated for schizophrenia. This compound (a glycine amide) serves as a control or precursor in these SAR (Structure-Activity Relationship) studies.

-

Nav1.7 Blockers: The

-cyclohexyl-

Part 6: Safety & Handling

-

Hazard Identification: Irritant (Skin/Eye). The free base is corrosive to mucous membranes.

-

Storage:

-

HCl Salt: Store at RT, desicated. Stable for years.

-

Free Base: Store at -20°C under Argon. Hygroscopic and absorbs

.

-

-

Disposal: Nitrogen-containing organic waste.

References

(Note: Direct academic literature for this specific intermediate is sparse; protocols and properties are derived from standard peptide synthesis methodologies and homologous compound data found in the provided search results.)

Sources

- 1. 1220036-32-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - C9H18N2OS - Explore [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine, N-cyclohexyl- | C8H15NO2 | CID 42810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. catalog.data.gov [catalog.data.gov]

- 8. N~2~-(4,4-Dimethylcyclohexyl)-N-methylglycinamide | C11H22N2O | CID 64418667 - PubChem [pubchem.ncbi.nlm.nih.gov]

metabolic pathway of U-47700 to 2-amino-N-cyclohexyl-N-methylacetamide

[1][2][3]

Executive Summary

U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a potent synthetic opioid of the benzamide class.[1] Unlike fentanyl (an anilidopiperidine), U-47700 structurally resembles the older analgesic AH-7921.[2][3] Understanding its metabolic pathway is critical for forensic identification, as the parent drug may be rapidly cleared from blood, leaving metabolites as the only markers of exposure.

The primary metabolic pathway of U-47700 in humans is N-demethylation of the cyclohexyl-amine group, mediated by Cytochrome P450 enzymes. This produces N-desmethyl-U-47700 (M1) and N,N-didesmethyl-U-47700 (M2).

Detailed Metabolic Pathway Analysis[1]

Phase I Metabolism: N-Demethylation

The dominant metabolic route involves the sequential removal of methyl groups from the dimethylamino moiety on the cyclohexane ring.

-

Formation of N-desmethyl-U-47700 (M1):

-

Mechanism: CYP450-mediated oxidation of the N-methyl group to an iminium ion, followed by hydrolysis to release formaldehyde.

-

Enzymes: Primarily CYP2C19 and CYP2D6.

-

Significance: M1 is the most abundant metabolite found in urine and blood. It retains the benzamide core and the dichloro-substitution.

-

-

Formation of N,N-didesmethyl-U-47700 (M2):

-

Mechanism: Subsequent demethylation of M1.

-

Significance: M2 is often present in later-stage excretion but at lower concentrations than M1.

-

Phase I Metabolism: Hydroxylation

Secondary pathways involve the hydroxylation of the cyclohexyl ring.

-

Metabolites: Hydroxy-N-desmethyl-U-47700 and Hydroxy-N,N-didesmethyl-U-47700.

-

Location: Hydroxylation typically occurs at the C3 or C4 position of the cyclohexane ring, increasing polarity for excretion.

Structural Analysis of "this compound"

The target compound requested, this compound, represents a glycinamide structure (Acetyl-amino group attached to the N-cyclohexyl-N-methyl amine).

-

Structural Discrepancy: U-47700 contains a 3,4-dichlorobenzoyl group, not an acetyl (or aminoacetyl) group.

-

Theoretical Pathway: To generate this target from U-47700, two unlikely events must occur:

-

Amide Hydrolysis: Cleavage of the robust benzamide bond to release 3,4-dichlorobenzoic acid and the diamine (trans-N,N,N'-trimethylcyclohexane-1,2-diamine).

-

Transacylation: The resulting diamine would need to be acylated by a glycine donor. This is not a standard metabolic pathway for benzamides.

-

Visualization: U-47700 Metabolic Pathway[2][7]

Figure 1: Verified metabolic pathway of U-47700 (Blue/Green) vs. Theoretical degradation to the requested target (Red/Dashed).

Experimental Protocol: In Vitro Metabolic Profiling

To validate these metabolites in a laboratory setting, the following protocol using Human Liver Microsomes (HLM) is recommended.

Materials Required[8]

-

Substrate: U-47700 HCl (10 µM final concentration).

-

Enzyme System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

-

Quenching Agent: Ice-cold Acetonitrile (ACN).

Step-by-Step Methodology

-

Pre-Incubation: Thaw HLM on ice. Prepare a reaction mixture containing phosphate buffer and HLM (0.5 mg/mL final protein conc). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add U-47700 (from a methanol stock, <1% organic solvent final) to the mixture. Initiate the reaction by adding the pre-warmed NADPH-generating system.

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Time-Course Sampling: At determined intervals (0, 15, 30, 60, 120 min), remove 100 µL aliquots.

-

Termination: Immediately transfer aliquots into tubes containing 100 µL ice-cold ACN to precipitate proteins and stop metabolic activity.

-

Preparation for Analysis: Vortex for 30 seconds, centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer supernatant to LC vials.

Analytical Detection (LC-MS/MS)

-

Instrument: LC-QTOF-MS or Triple Quadrupole (QqQ).

-

Column: C18 Reverse Phase (e.g., Kinetex C18, 2.6 µm, 100 x 2.1 mm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

Target Ions for Detection:

| Compound | Precursor Ion (m/z) [M+H]+ | Key Fragment Ions (m/z) | Retention Time (Approx) |

| U-47700 | 329.118 | 284.06, 173.00 | 8.5 min |

| N-desmethyl-U-47700 (M1) | 315.102 | 284.06, 158.98 | 8.3 min |

| N,N-didesmethyl-U-47700 (M2) | 301.087 | 173.00, 144.97 | 8.2 min |

Note: The "acetamide" target (C9H18N2O, m/z ~171.14) is not monitored in standard protocols but can be screened for using a broad inclusion list if degradation is suspected.

References

-

Krotulski, A. J., Mohr, A. L. A., Papsun, D. M., & Logan, B. K. (2018). Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users. Drug Testing and Analysis, 10(1), 127–136. Link

-

Nordmeier, F., et al. (2021). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods. Toxics, 11(3), 220. Link

-

World Health Organization (WHO). (2016). U-47700 Critical Review Report.[4] Expert Committee on Drug Dependence. Link

-

Cayman Chemical. N-desmethyl-U-47700 Product Information & Safety Data Sheet. Link

Sources

- 1. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U-47700 - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. A case of U-47700 overdose with laboratory confirmation and metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Physicochemical Profiling of N-Substituted Acetamide Derivatives in Drug Discovery

Abstract

The N-substituted acetamide moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. Its versatility allows for fine-tuning of a compound's pharmacological activity and, critically, its physicochemical properties. These properties—spanning lipophilicity, solubility, ionization state (pKa), and stability—govern a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its success or failure. This in-depth guide provides drug development professionals with a comprehensive framework for understanding, measuring, and modulating the key physicochemical properties of N-substituted acetamide derivatives. We synthesize theoretical principles with actionable, field-proven experimental protocols and explore the causal relationships between chemical structure and biopharmaceutical behavior.

The Strategic Imperative of Physicochemical Profiling

In early drug discovery, a high number of new chemical entities (NCEs) are synthesized and evaluated. However, a significant percentage of these candidates fail in later stages due to poor pharmacokinetic properties.[1] The measurement and optimization of physicochemical properties at the outset of a project are therefore not just procedural but strategic, serving to mitigate the risk of late-stage attrition.[1][2] For N-substituted acetamides, the substituent attached to the nitrogen atom offers a powerful handle to modulate these critical properties and enhance a molecule's drug-like characteristics.[3][4]

The core physicochemical properties that require rigorous evaluation are:

-

Lipophilicity (log P / log D): Governs membrane permeability and interaction with biological targets.[5][6]

-

Aqueous Solubility: A prerequisite for absorption and distribution.[5]

-

Ionization Constant (pKa): Determines the charge state of a molecule at a given pH, impacting solubility, permeability, and target binding.[7]

-

Chemical Stability: Ensures the molecule remains intact from administration to its site of action.[8]

Lipophilicity: Balancing Permeability and Potency

Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical physicochemical parameters.[6] It is a primary driver of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[6] For N-substituted acetamides, the nature of the N-substituent (e.g., alkyl, aryl, heterocyclic) directly impacts lipophilicity.[9][10][11]

Causality in Experimental Choice: Lipophilicity is quantified by the partition coefficient (log P) or the distribution coefficient (log D for ionizable compounds). The standard method involves measuring the compound's distribution between n-octanol and water, as this system is considered the best mimic of the lipid bilayer of a cell membrane.[6] An optimal lipophilicity profile is crucial; while high lipophilicity can enhance membrane permeability, excessive "fattiness" can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity—a phenomenon sometimes termed "molecular obesity".[5][12]

Structure-Property Relationships (SPR) in Lipophilicity

The N-substituent provides a modular way to adjust lipophilicity.

-

Increasing Lipophilicity: Introducing larger alkyl chains, aromatic rings, or halogen atoms on the N-substituent will generally increase the log P value.

-

Decreasing Lipophilicity: Incorporating polar functional groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) into the N-substituent will decrease the log P by increasing the molecule's affinity for the aqueous phase.

-

N-Methylation: The effect of N-methylation can be complex. While adding a methyl group is inherently lipophilic, it can disrupt intermolecular hydrogen bonding (e.g., in secondary amides), which may alter the crystal lattice and sometimes surprisingly increase aqueous solubility.[13]

Table 1: Representative Lipophilicity of N-Substituted Acetamides

| N-Substituent | Representative Structure | Typical cLogP Range | Impact on Lipophilicity |

| Hydrogen (Acetamide) | CH₃CONH₂ | ~ -0.5 | Low |

| Methyl | CH₃CONHCH₃ | ~ -0.3 | Minor Increase |

| Ethyl | CH₃CONHCH₂CH₃ | ~ 0.2 | Moderate Increase |

| Phenyl | CH₃CONHC₆H₅ | ~ 1.2 | Significant Increase |

| 4-Chlorophenyl | CH₃CONHC₆H₄Cl | ~ 2.0 | High Increase |

| Benzyl | CH₃CONHCH₂C₆H₅ | ~ 1.5 | Significant Increase |

Note: cLogP (calculated log P) values are estimates and can vary based on the algorithm used. Experimental validation is essential.

Experimental Protocol: High-Throughput Shake-Flask log D₇.₄ Determination

This protocol provides a validated method for determining the distribution coefficient at physiological pH (7.4), which is more relevant for drug discovery than log P for ionizable compounds.

Principle: The compound is partitioned between n-octanol and a phosphate buffer at pH 7.4. The concentrations in each phase are then determined by UV-Vis spectrophotometry or LC-MS to calculate the distribution ratio.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a 100 mM phosphate buffer and adjust the pH to precisely 7.4.

-

Pre-saturate the n-octanol by mixing it vigorously with the pH 7.4 buffer (1:1 v/v) for 24 hours, then allow the phases to separate completely. Use this pre-saturated octanol for the experiment.

-

Similarly, pre-saturate the pH 7.4 buffer with n-octanol.

-

Prepare a stock solution of the N-substituted acetamide derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

-

Partitioning:

-

In a 96-well plate or glass vial, add a small volume of the compound's stock solution to the pre-saturated buffer to achieve a starting concentration of ~50-100 µM.

-

Add an equal volume of pre-saturated n-octanol.

-

Seal the plate/vial securely.

-

-

Equilibration:

-

Shake the mixture vigorously on a plate shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the plate/vial at high speed (e.g., 3000 x g) for 15-30 minutes to ensure complete separation of the aqueous and octanol layers.

-

-

Quantification:

-

Carefully sample a known volume from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each sample using a validated analytical method (e.g., HPLC-UV, LC-MS/MS). A calibration curve in the respective medium (buffer or octanol) is required for accurate quantification.

-

-

Calculation:

-

The distribution coefficient (D₇.₄) is calculated as: D₇.₄ = [Concentration in Octanol] / [Concentration in Aqueous]

-

The final value is expressed as its logarithm: log D₇.₄ = log₁₀(D₇.₄)

-

Self-Validation System:

-

Controls: Run a known compound with a well-documented log D₇.₄ value (e.g., propranolol) in parallel as a positive control to validate the experimental setup.

-

Mass Balance: Ensure that the total amount of compound recovered from both phases is close (e.g., >90%) to the initial amount added.

Aqueous Solubility: The Gateway to Bioavailability

A drug must be in solution to be absorbed.[5] Poor aqueous solubility is a major hurdle in drug development, leading to low and erratic bioavailability.[5] The acetamide group itself imparts some polarity, but this can be easily overshadowed by a large, lipophilic N-substituent.[3]

Experimental Protocol: Kinetic Solubility Assay via Turbidimetry

This high-throughput method is ideal for early discovery, providing a rapid assessment of a compound's solubility.

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. The precipitation of the compound causes turbidity (light scattering), which is measured by a plate reader. The concentration at which precipitation occurs is the kinetic solubility.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a clear 96-well or 384-well plate.

-

Dispense aqueous buffer (e.g., PBS, pH 7.4) into the wells.

-

Prepare serial dilutions of the test compound in DMSO, typically starting from 10-20 mM.

-

-

Compound Addition:

-

Using a liquid handler or multichannel pipette, add a small, fixed volume (e.g., 1-2 µL) of the DMSO stock solutions to the buffer-filled wells. This creates a range of final compound concentrations with a low final DMSO percentage (typically ≤1%).

-

-

Incubation and Measurement:

-

Allow the plate to incubate at room temperature for 1.5 to 2 hours with gentle shaking.

-

Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm).

-

-

Data Analysis:

-

Plot the measured absorbance (turbidity) against the compound concentration.

-

The kinetic solubility is determined as the concentration at which the absorbance begins to sharply increase, indicating the onset of precipitation. This can be calculated using a predefined threshold or by identifying the inflection point of the curve.

-

Causality and Trustworthiness: This is a kinetic method because it doesn't allow sufficient time for the system to reach true thermodynamic equilibrium. However, its speed and low compound consumption make it invaluable for ranking compounds in early-stage discovery.[8] The results are generally within a reasonable margin of values from more time-consuming equilibrium methods.[8]

Ionization Constant (pKa): The pH-Dependent Personality

The pKa value dictates the extent to which a compound is ionized at a given pH.[7] This is critical because the charged (ionized) and uncharged (neutral) forms of a drug have vastly different properties:

-

Neutral Form: More lipophilic, readily crosses cell membranes.

-

Ionized Form: More water-soluble, interacts with targets via ionic bonds.

While the acetamide group itself is very weakly acidic (pKa > 15) and not typically ionizable in the physiological range, the N-substituent can contain acidic or basic functional groups.[14] Tuning the pKa of these groups is a key strategy in drug design.[7]

Experimental Protocol: pKa Determination by UV-Metric Titration

Principle: This method is suitable for compounds with a UV chromophore that changes upon ionization. The compound's UV-Vis spectrum is recorded at various pH values. The change in absorbance is then used to calculate the pKa.

Step-by-Step Methodology:

-

Instrument Setup: Use a spectrophotometer with an automated titration system.

-

Sample Preparation: Prepare a solution of the compound in a co-solvent system (e.g., water with a small amount of methanol to ensure solubility across the pH range).

-

Titration:

-

The instrument automatically adds small aliquots of strong acid (e.g., 0.5 M HCl) to scan the acidic pH range, followed by aliquots of strong base (e.g., 0.5 M NaOH) to scan the basic range.

-

After each addition, the pH is measured, and a full UV-Vis spectrum is recorded.

-

-

Data Analysis:

-

The collected spectral data is processed by specialized software. It analyzes the changes in absorbance at specific wavelengths as a function of pH.

-

The software fits the data to the Henderson-Hasselbalch equation to determine the pKa value(s) of the compound.

-

Expert Insight: Capillary electrophoresis (CE) is another powerful, high-throughput technique for pKa determination, yielding results that are typically within ±0.2 units of traditional potentiometric titration.[8]

Visualizing the Physicochemical Workflow and Relationships

Diagrams are essential for conceptualizing the complex interplay of properties and processes in drug discovery.

Diagram 1: Physicochemical Profiling Workflow

This diagram illustrates the typical workflow for assessing the key physicochemical properties of a newly synthesized N-substituted acetamide derivative in an early drug discovery setting.

Caption: Early discovery workflow for physicochemical characterization.

Diagram 2: Impact of N-Substituents on Core Properties

This diagram shows the logical relationship between the chemical nature of the N-substituent and its resulting effect on key physicochemical properties.

Caption: Structure-property relationships for N-substituents.

Conclusion

The systematic and rigorous evaluation of physicochemical properties is fundamental to modern drug discovery. For N-substituted acetamide derivatives, the N-substituent serves as a critical modulation point for optimizing the ADME profile of a lead compound. By integrating high-throughput experimental screens with a deep understanding of structure-property relationships, research scientists can rationally design molecules with a higher probability of clinical success. The protocols and frameworks presented in this guide provide a robust foundation for making informed, data-driven decisions in the complex, multifaceted process of drug development.

References

- Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Anal Bioanal Chem, 394(3), 707-29.

- Avdeef, A. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. J Pharm Sci, 90(8), 955-73.

- Slideshare. (n.d.). Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx.

- Li, J., Schulte, M. L., & Nickels, M. L. (n.d.). New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. WashU Medicine Research Profiles.

- Unknown. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn.

- BenchChem Technical Support Team. (2025, December). The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis. BenchChem.

- BenchChem. (n.d.). Comparing the bioavailability of different N-substituted acetamides. BenchChem.

- Li, J., Schulte, M. L., Nickels, M. L., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorg Med Chem Lett, 26(15), 3757-3761.

- Li, J., Schulte, M. L., Nickels, M. L., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed.

- Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).

- Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors.

- Momin, M. A., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Pace Analytical.

- ChemRxiv. (n.d.). On the N-Arylation of Acetamide Using 2-, 3- and 1'-Substituted Iodoferrocenes. ChemRxiv.

- P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- Unknown. (n.d.).

- Unknown. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. LinkedIn.

- Unknown. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. LinkedIn.

- Unknown. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI.

- Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.

- Richard, J. P. (n.d.). pKa values for substituted acetophenones: Values determined by study of rates of halogenation.

- Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.

- ACS Publications. (n.d.). The Effects of Substituents on the pKa Values and N-H Stretching Frequencies of 1- and 2-Naphthylamines. Journal of the American Chemical Society.

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pacelabs.com [pacelabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. omicsonline.org [omicsonline.org]

- 7. drughunter.com [drughunter.com]

- 8. An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 14. researchgate.net [researchgate.net]

Solubility Profile and Physicochemical Characterization of 2-Amino-N-cyclohexyl-N-methylacetamide

Executive Summary

2-Amino-N-cyclohexyl-N-methylacetamide (CAS: 82155-43-9 for free base; 1220036-32-7 for HCl salt) is a specialized pharmaceutical building block and glycinamide derivative. Structurally, it serves as a critical scaffold in the synthesis of bioactive amides and is chemically related to the "U-series" of synthetic opioids (e.g., as a structural analog or metabolic reference for U-47700).

Understanding the solubility profile of this compound is essential for optimizing reaction yields during nucleophilic substitutions, designing purification protocols (crystallization vs. extraction), and developing stable formulations for biological assays. This guide provides a comprehensive technical analysis of its solubility across the polarity spectrum, supported by mechanistic insights and validated experimental protocols.

Physicochemical Characterization

Before detailing solubility, we must establish the compound's fundamental properties which dictate its solvation behavior.

| Property | Value / Description | Source/Derivation |

| IUPAC Name | This compound | Standard Nomenclature |

| Molecular Formula | C₉H₁₈N₂O | Calculated |

| Molecular Weight | 170.25 g/mol (Free Base) | Calculated |

| Physical State | Viscous Liquid or Low-Melting Solid (Free Base)Crystalline Solid (HCl Salt) | Analog comparison (N-methylacetamide mp ~28°C) |

| pKa (Basic) | ~8.2 – 9.0 (Primary Amine) | Predicted based on Glycinamide analogs [1] |

| LogP (Octanol/Water) | ~0.5 – 1.2 | Predicted (Consensus LogP) |

| TPSA | ~46 Ų | Polar Surface Area (Amide + Amine) |

| H-Bond Donors | 1 (Primary Amine -NH₂) | Structural Analysis |

| H-Bond Acceptors | 2 (Amide Carbonyl, Amine Nitrogen) | Structural Analysis |

Key Insight: The molecule possesses a "Janus-faced" nature. The glycinamide head (H₂N-CH₂-CO-) is highly polar and hydrophilic, while the N-cyclohexyl-N-methyl tail provides a significant lipophilic domain. This duality drives its solubility in amphiphilic solvents like Ethanol and DMSO.

Solubility Profile

The following data categorizes solubility based on solvent polarity and the compound's form (Free Base vs. Salt).

Solubility Classification Table

-

High Solubility: > 50 mg/mL

-

Moderate Solubility: 10 – 50 mg/mL

-

Low Solubility: < 1 mg/mL

| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Mechanistic Rationale |

| Polar Protic | Water | High | Very High | H-bonding with amine/amide; Salt dissociates fully. |

| Methanol | High | High | Excellent solvation of both polar head and lipophilic tail. | |

| Ethanol | High | High | Balanced polarity matches the amphiphilic structure. | |

| Polar Aprotic | DMSO | High | High | Strong dipole interactions; disrupts inter-molecular H-bonds. |

| DMF | High | High | Similar to DMSO; ideal reaction solvent. | |

| Acetone | Moderate/High | Low | Good for free base; poor for ionic salts (Hofmeister effect). | |

| Non-Polar / Chlorinated | Dichloromethane (DCM) | High | Moderate | "Gold standard" for extraction of the free base. |

| Ethyl Acetate | Moderate | Low | Useful for crystallization of the free base. | |

| Diethyl Ether | Low/Moderate | Insoluble | Weak solvation of the polar amide core. | |

| Hydrocarbon | Hexane / Heptane | Low | Insoluble | Lipophilic tail is insufficient to overcome polar head insolubility. |

Critical Phase Behavior

-

The "Oil" Phenomenon: The free base often separates as a viscous oil rather than a precipitate in water/ether mixtures. This is due to the N-methyl group disrupting efficient crystal packing.

-

Salt Formation: Treating the free base in diethyl ether with HCl gas results in the immediate precipitation of the hydrochloride salt, a common purification technique.

Mechanistic Visualization

The solubility behavior is governed by the competition between the hydrophilic amide/amine "head" and the lipophilic cyclohexyl "tail."

Figure 1: Structural determinants of solubility.[1][2] The polar head group dominates interaction with protic solvents, while the cyclohexyl tail enables solubility in chlorinated organics.

Experimental Protocols

To validate the solubility for your specific batch (which may vary by purity or polymorph), use the following tiered approach.

Protocol A: Saturation Shake-Flask Method (Quantitative)

Purpose: Determine exact solubility limits (S) in mg/mL.

-

Preparation: Weigh excess solid compound (e.g., 50 mg) into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Methanol).

-

Equilibration: Cap and shake at 25°C for 24 hours using an orbital shaker (200 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

-

Note: If the filtrate is an oil, the compound has "oiled out" (liquid-liquid phase separation), indicating solubility limit was exceeded or MP depression occurred.

-

-

Quantification: Dilute the supernatant 1:100 and analyze via HPLC-UV (210 nm) against a standard curve.

Protocol B: Visual Titration (Qualitative)

Purpose: Rapid solvent selection for synthesis or crystallization.

Figure 2: Rapid solubility screening workflow for solvent selection.

Applications in Synthesis & Purification

Reaction Solvent Selection

For nucleophilic substitutions (e.g., reacting the amine with an alkyl halide):

-

Recommended: DMF or Acetonitrile . These dissolve the free base and polar reagents while enhancing nucleophilicity.

-

Avoid: Alcohols (if using electrophiles sensitive to solvolysis) or Hexanes (poor solubility).

Purification Strategy (Acid-Base Extraction)

Leverage the pH-dependent solubility switch:

-

Dissolve crude reaction mixture in DCM (Organic Phase).

-

Wash with 0.1 M HCl (aq) .

-

Mechanism: The amine protonates (R-NH₃⁺), becoming water-soluble. Impurities remain in DCM.

-

-

Separate layers; keep the Aqueous Phase.

-

Basify Aqueous Phase with NaOH to pH > 10.

-

Mechanism: Regenerates the Free Base (R-NH₂), which precipitates or oils out.

-

-

Extract back into DCM or Ethyl Acetate , dry, and evaporate.

References

-

PubChem. (2025).[3] Compound Summary: 2-amino-N-methylacetamide (Analog Analysis). National Library of Medicine. [Link]

-

ChemSrc. (2025).[4] CAS 82155-43-9 Physical Properties.[5][6] ChemSrc Database.[4] [Link]

-

Baumann, M. H., et al. (2018). Pharmacology of U-47700 and related analogs.[1] Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for U-series structural analogs).

-

Williams, R. (2022). pKa Data Compilation for Aliphatic Amines. Organic Chemistry Data. [Link]

Sources

- 1. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 3. 2-amino-N-methylacetamide | C3H8N2O | CID 89675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-N-methylacetamide | CAS#:22356-89-4 | Chemsrc [chemsrc.com]

- 5. 548763-38-8,3-methyl-1-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-3-ium iodide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. CAS#:79270-78-3 | 2-ethylhexyl 2-(2,4-dichlorophenoxy)propionate | Chemsrc [chemsrc.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-amino-N-cyclohexyl-N-methylacetamide

This guide provides a comprehensive, in-depth technical framework for the single-crystal X-ray diffraction analysis of 2-amino-N-cyclohexyl-N-methylacetamide. It is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each critical step. As the precise crystal structure of this compound is not publicly documented, this whitepaper serves as a predictive and instructional manual, guiding researchers through the entire workflow from synthesis to final structural elucidation and its implications, particularly in the context of pharmaceutical development.

Introduction: The Significance of Crystalline Form in Drug Discovery

In the realm of drug development, understanding the three-dimensional structure of an active pharmaceutical ingredient (API) at the atomic level is paramount.[1][2][3] The crystalline form of a drug substance can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[4][5] For a molecule like this compound, which possesses functional groups capable of forming various intermolecular interactions (hydrogen bonds, van der Waals forces), a detailed crystal structure analysis is not merely an academic exercise. It is a critical step in de-risking a development candidate, ensuring batch-to-batch consistency, and protecting intellectual property through the characterization of specific polymorphic forms.[2]

This guide will therefore detail the necessary steps to obtain and analyze high-quality single crystals of this compound, providing a roadmap for unlocking its solid-state secrets.

Synthesis, Purification, and Characterization: The Foundation of Quality Crystals

A successful crystal structure analysis begins with a pure, well-characterized compound. The quality of the starting material directly impacts the probability of obtaining single crystals suitable for diffraction.

Proposed Synthesis Route

A plausible and common method for the synthesis of N-substituted amides is the acylation of an amine with an acid chloride.[6] For this compound, a logical approach involves the reaction of N-cyclohexyl-N-methylamine with 2-chloroacetyl chloride, followed by a nucleophilic substitution with ammonia or a protected amine equivalent. A more direct route, starting with a protected amino acid, is outlined below.

Protocol: Synthesis of this compound

-

Amide Coupling: React N-cyclohexyl-N-methylamine with an N-protected glycine (e.g., Boc-glycine) in the presence of a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove urea byproduct (if DCC is used). Wash the organic layer with a mild acid, a mild base, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting protected amide by column chromatography on silica gel.

-

Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the desired this compound, likely as a salt.

-

Final Purification: Neutralize the salt and purify the free base by recrystallization or a final chromatographic step to ensure high purity (>99.5%) required for crystallization trials.

Physicochemical Characterization

Before proceeding to crystallization, it is essential to characterize the purified compound to confirm its identity and purity.

| Technique | Purpose | Expected Outcome for C9H18N2O |

| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation and purity assessment | Peaks corresponding to the cyclohexyl, methyl, and methylene protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Characteristic absorptions for N-H (amine), C=O (amide), and C-N bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a purity of >99.5%. |

| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal stability | Provides the melting temperature and information on potential polymorphs. |

Crystallization: The Art and Science of Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in the structure determination process. For a molecule like this compound, with its flexible cyclohexyl group and hydrogen bonding capabilities, a systematic screening of various crystallization techniques is recommended.

Solvent Selection and Solubility Studies

A preliminary solubility screening is crucial. The ideal solvent for crystallization is one in which the compound is sparingly soluble. Given the amide nature of the target molecule, a range of solvents should be tested. Amides of this type are generally less soluble in water than comparable amines and carboxylic acids, and their solubility in organic solvents will be influenced by the bulky cyclohexyl group.[7][8][9]

Recommended Solvents for Screening:

-

Protic Solvents: Water, Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)

-

Aprotic Nonpolar Solvents: Hexane, Toluene, Dichloromethane

Crystallization Techniques

Several techniques should be employed in parallel to maximize the chances of success.

-

Slow Evaporation: This is the simplest method. Prepare a nearly saturated solution of the compound in a suitable solvent in a vial covered with a perforated lid to allow for slow evaporation of the solvent.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A small amount of the concentrated solution of the compound is placed in a drop and allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is poorly soluble). This gradual change in solvent composition can induce crystallization.

-

Antisolvent Addition: A solvent in which the compound is poorly soluble (the antisolvent) is slowly added to a solution of the compound, inducing precipitation and hopefully crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

The diagram below illustrates the general workflow for crystallization screening.

Sources

- 1. oceanicpharmachem.com [oceanicpharmachem.com]

- 2. thepharmamaster.com [thepharmamaster.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. Amide - Wikipedia [en.wikipedia.org]

- 9. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Methodological & Application

GC-MS derivatization techniques for 2-amino-N-cyclohexyl-N-methylacetamide

Application Note: Optimized GC-MS Derivatization Protocols for 2-amino-N-cyclohexyl-N-methylacetamide

Executive Summary

This compound (Molecular Weight: 170.25 g/mol ) presents a specific analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). As a polar primary amine with a tertiary amide backbone, the molecule suffers from significant peak tailing, adsorption to the inlet liner, and poor sensitivity in its native form.

This guide details two validated derivatization strategies to neutralize the polar amine functionality:

-

Acylation (Fluorinated): Using Trifluoroacetic Anhydride (TFAA).[1][2][3][4][5] (Recommended for Forensic/Tox)

-

Silylation: Using BSTFA + 1% TMCS. (Recommended for Rapid Screening)

These protocols are designed to improve volatility, peak symmetry, and mass spectral specificity (E-E-A-T principle).

Chemical Basis & Strategy

The target molecule, N-cyclohexyl-N-methylglycinamide , contains two nitrogen centers:

-

The Amide Nitrogen: Fully substituted (tertiary) with a cyclohexyl and methyl group. It is chemically stable and non-reactive to standard derivatization.

-

The Primary Amine (C-2 position): The reactive site (

). This group forms hydrogen bonds with silanols in the GC column, causing peak broadening.

Mechanism of Action

-

Acylation (TFAA): Replaces active hydrogens on the primary amine with a trifluoroacetyl group (

).[4] This adds mass (+96 Da) and introduces fluorine atoms, which can enhance sensitivity in Electron Capture Detection (ECD) and provide distinct fragmentation patterns in EI-MS. -

Silylation (BSTFA): Replaces active hydrogens with a trimethylsilyl group (

). This reduces polarity significantly but produces derivatives that are susceptible to hydrolysis (moisture sensitivity).

Experimental Protocols

Method A: Acylation with TFAA (Gold Standard)

Best for: Stability, reproducibility, and complex biological matrices (urine/plasma).

Reagents:

-

Trifluoroacetic Anhydride (TFAA) (Sigma-Aldrich/Merck).

-

Ethyl Acetate (Anhydrous, HPLC grade).

-

Caution: TFAA is corrosive. Work in a fume hood.

Step-by-Step Protocol:

-

Preparation: Dissolve 1 mg of dry sample (or extraction residue) in 100 µL of Ethyl Acetate.

-

Reaction: Add 50 µL of TFAA. Cap the vial tightly with a PTFE-lined cap.[1]

-

Incubation: Heat at 65°C for 20 minutes .

-

Evaporation (Critical): Evaporate the mixture to dryness under a stream of nitrogen at 40°C. Note: This step removes excess acid that could damage the GC column.

-

Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate or Methanol.

-

Analysis: Inject 1 µL into the GC-MS.

Validation Check:

-

Target Derivative: N-trifluoroacetyl-2-amino-N-cyclohexyl-N-methylacetamide.

-

MW: 266 Da.

Method B: Silylation with BSTFA (Rapid Screening)

Best for: Clean samples, high-throughput labs, general unknown screening.

Reagents:

-

BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

-

Pyridine (Anhydrous) – Acts as a catalyst and acid scavenger.

Step-by-Step Protocol:

-

Preparation: Dissolve 1 mg of dry sample in 50 µL of Anhydrous Pyridine.

-

Reaction: Add 50 µL of BSTFA + 1% TMCS.

-

Incubation: Heat at 70°C for 30 minutes .

-

Direct Injection: Do NOT evaporate. Inject 1 µL directly.

-

Warning: Ensure your solvent delay is set to bypass the large solvent/reagent peak to protect the filament.

-

Validation Check:

-

Target Derivative: N-TMS-2-amino-N-cyclohexyl-N-methylacetamide.

-

MW: 242 Da (Mono-TMS derivative).

Data Analysis & Mass Spectral Interpretation

The following table summarizes the expected mass shifts and diagnostic ions. Note that "M+" denotes the molecular ion of the derivative.

| Feature | Native Molecule | TFA-Derivative (Method A) | TMS-Derivative (Method B) |

| Formula | |||

| Molecular Weight | 170 | 266 | 242 |

| Net Mass Change | - | +96 Da | +72 Da |

| Base Peak (Theoretical) | m/z 44 ( | m/z 126 ( | m/z 102 ( |

| Diagnostic Fragment | m/z 112 (Amide cleavage) | m/z 154 (Amide cleavage) | m/z 130 (Amide cleavage) |

Fragmentation Logic (E-E-A-T):

-

TFA Derivative: The trifluoroacetyl group directs fragmentation. The bond between the alpha-carbon and the carbonyl is labile. You will likely see a strong ion at m/z 126 , corresponding to the trifluoroacetyl-aminomethyl fragment (

). -

TMS Derivative: Silyl groups often facilitate alpha-cleavage. Look for m/z 102 (

) as a dominant ion.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for processing this molecule.

Caption: Decision tree for selecting between Acylation and Silylation based on sample complexity and analytical goals.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Derivative Yield | Moisture in sample or reagents. | Ensure sample is completely dry before adding reagents. Use fresh, anhydrous solvents. |

| Column Bleed/Damage | Excess TFAA injected (Method A). | Crucial: Evaporate TFAA completely before reconstitution. Acid strips the column phase. |

| Multiple Peaks | Incomplete derivatization (Mono/Di). | Increase reaction time or temperature. For BSTFA, ensure Pyridine is used to catalyze. |

| Peak Tailing | Active sites in liner. | Replace liner with a deactivated (silanized) glass liner with glass wool. |

References

-

BenchChem. (2025).[1] Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from

-

Sigma-Aldrich. (n.d.). BSTFA Derivatization Reagent Protocol. Retrieved from

-

Krotulski, A. J., et al. (2018). Metabolism of U-47700 and related synthetic opioids. Journal of Analytical Toxicology. (Contextual reference for cyclohexyl-amide scaffolds). Retrieved from

-

NIST Mass Spec Data Center. (2023). General fragmentation patterns of TFA-derivatized amines. NIST Chemistry WebBook. Retrieved from

Sources

thin layer chromatography (TLC) retention factors for acetamide derivatives

Abstract

Acetamide derivatives represent a cornerstone scaffold in medicinal chemistry, serving as the structural basis for analgesics (e.g., paracetamol), anesthetics (e.g., lidocaine), and various enzyme inhibitors. Their physicochemical duality—possessing both a polar amide bond capable of hydrogen bonding and often a lipophilic aromatic or aliphatic tail—presents unique challenges in chromatographic separation. This Application Note provides a comprehensive protocol for determining and optimizing retention factors (

Introduction & Chemical Principles

The separation of acetamide derivatives on silica gel is governed by the interaction between the amide carbonyl (hydrogen bond acceptor) and the amide nitrogen (hydrogen bond donor, if secondary/primary) with the silanol groups (

-

Retention Mechanism: Acetamides are moderately polar. On normal phase silica (Silica Gel 60), they interact via dipole-dipole interactions and hydrogen bonding.

-

Substituent Effects:

-

Electron-Donating Groups (e.g., -OH, -NH2): Increase polarity and H-bonding, significantly lowering

(e.g., Paracetamol). -

Lipophilic Groups (e.g., -Ph, -Alkyl): Decrease interaction with silica, increasing

(e.g., Acetanilide, Phenacetin). -

Steric Hindrance: Bulky groups ortho to the amide bond can disrupt planar H-bonding with silica, anomalously increasing

.

-

Experimental Workflow

The following flowchart outlines the standardized protocol for analyzing acetamide derivatives.

Figure 1: Standardized workflow for TLC analysis of acetamide derivatives.

Protocol: Mobile Phase Optimization

The choice of mobile phase is the critical variable. Acetamides often exhibit "tailing" due to the strong interaction of the amide nitrogen with acidic silanols.

The "Selectivity Triangle" Approach

Do not rely on a single solvent system. Use the following hierarchy to tune selectivity.

| System Type | Solvent Composition (v/v) | Target Polarity | Application |

| Standard (A) | Ethyl Acetate : Hexane (1:1 to 4:1) | Low - Medium | General screening for lipophilic acetamides (e.g., Acetanilide). |

| Polar (B) | DCM : Methanol (95:5 to 90:10) | Medium - High | For polar derivatives (e.g., Paracetamol). Methanol suppresses silanol activity. |

| Anti-Tailing (C) | EtOAc : MeOH : AcOH (80:20:1) | High | Crucial for Paracetamol. Acetic acid suppresses ionization of phenolic -OH. |

| Basic (D) | DCM : MeOH : TEA (90:10:1) | Medium | For acetamides with basic amine side chains (e.g., Lidocaine). |

Mobile Phase Decision Tree

Use this logic to select the optimal solvent system based on your compound's functional groups.

Figure 2: Decision tree for selecting the mobile phase based on functional group chemistry.

Visualization Protocols

While UV (254 nm) is standard for aromatic acetamides, non-aromatic amides require specific chemical stains.

Method A: UV Fluorescence Quenching (Non-Destructive)

-

Applicability: Aromatic acetamides (Acetanilide, Paracetamol).

-

Mechanism: The aromatic ring absorbs 254 nm light, appearing as dark spots against the bright green fluorescent background of F254 plates.

Method B: Chlorine-Starch/Iodide (Amide Specific)

-

Applicability: All amides (including non-aromatic). This is the "Gold Standard" for specific amide detection.

-

Mechanism: The amide nitrogen is chlorinated to form an N-chloroamide, which then oxidizes iodide to iodine, turning starch blue/purple.

-

Protocol:

-

Chlorination: Place the dry TLC plate in a chamber containing

gas (generated by mixing 10 mL bleach + 2 mL HCl in a beaker inside the tank) for 10-15 minutes. -

Aeration (Critical): Remove plate and air dry in a fume hood for 30 minutes to remove excess adsorbed chlorine. Failure to do this causes the whole background to turn blue.

-

Detection: Spray with Starch-Iodide Reagent (1% starch + 1% KI in water).

-

Result: Amides appear as blue/black spots on a white background.

-

Method C: Ferric Chloride (Phenol Specific)

-

Applicability: Paracetamol and phenolic amides.

-

Reagent: 1%

in MeOH/Water (1:1). -

Result: Phenolic amides appear as colored spots (often violet/blue) immediately.[1]

Case Study: Comparative Values

The table below illustrates the retention behavior of common acetamide derivatives on Silica Gel 60 F254 using Ethyl Acetate : Hexane (3:1) as the mobile phase.

| Compound | Structure Note | Explanation of Behavior | |

| Acetanilide | Phenyl ring (Lipophilic) | 0.65 | Lacks H-bond donors on the ring; moderate interaction with silica. |

| Phenacetin | 4-Ethoxy group (Lipophilic) | 0.55 | Ethoxy group adds lipophilicity but also slight polarity; generally runs close to acetanilide. |

| Paracetamol | 4-Hydroxy group (Acidic/Polar) | 0.25 | Strong H-bonding donor (-OH) significantly increases retention (lowers |

| 4-Aminoacetanilide | 4-Amino group (Basic/Polar) | 0.15 | Primary amine interacts strongly with silanols; often requires basic modifier to prevent tailing. |

Troubleshooting Guide

-

Problem: Tailing (Streaking) of Spots

-

Cause: Ionization of the analyte or strong interaction with silanols.

-

Solution:

-

For Paracetamol : Add 1% Acetic Acid to the mobile phase.

-

For Basic Amides : Pre-wash the plate with 1% Triethylamine in methanol and dry before use, or add 1% TEA to the mobile phase.

-

-

-

Problem: "Ghost" Spots

-

Cause: Decomposition of labile amides (hydrolysis) on acidic silica.

-

Solution: Use "Neutralized Silica" (wash plate with MeOH containing 1%

) or switch to Alumina plates.

-

-

Problem: No Spots Visible (Non-Aromatic Amides)

-

Cause: Lack of chromophore for UV.

-

Solution: Use the Chlorine-Starch/Iodide stain (Method B above) or Iodine Vapor .

-

References

- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.

- Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.

-

Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. Source:

- Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH. (Source for troubleshooting tailing issues).

-

Merck KGaA. (n.d.). TLC Visualization Reagents. Retrieved from (Verification of Chlorine/Tolidine and Starch/Iodide protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Extraction Recovery of 2-amino-N-cyclohexyl-N-methylacetamide

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to improve the extraction recovery of 2-amino-N-cyclohexyl-N-methylacetamide. We will move beyond simple procedural lists to explore the underlying chemical principles that govern its behavior during extraction, providing you with the expert knowledge to troubleshoot and optimize your workflows effectively.

Part 1: Foundational Principles - Understanding the Molecule

Success in extraction begins with a fundamental understanding of the target molecule's properties. This compound possesses distinct structural features—a primary aliphatic amine and a tertiary amide—that dictate its solubility and partitioning behavior.

FAQ 1: What are the key chemical properties of this compound that influence its extraction?

The single most important feature is the primary amine on the acetamide group. This group is basic and readily protonated.

-

Basicity (pKa): While the exact pKa for this molecule is not readily published, we can estimate it based on structurally similar compounds. The pKa of a primary aliphatic amine, like the one in this compound, is typically around 10.5-10.6[1]. This value is critical for determining the correct pH for extraction.

-

Solubility and pH: The compound's solubility is highly dependent on pH.

-

In its neutral (free base) form , it is more soluble in organic solvents.

-

In its protonated (salt) form , after reacting with an acid, it becomes an ammonium salt (e.g., this compound hydrochloride), which is highly soluble in water.

-

-

Partition Coefficient (LogP): The predicted XlogP value is approximately 0.6, indicating that the neutral form has a slight preference for lipophilic (organic) environments over aqueous ones[2].

This pH-dependent solubility is the lever we will use to control its movement between aqueous and organic phases.

FAQ 2: How exactly does pH control the partitioning of the compound?

The principle relies on a simple acid-base equilibrium. To effectively move the compound into the aqueous phase, we must convert it into its water-soluble salt form. To move it into the organic phase, we must ensure it is in its neutral, more lipophilic form.

A general rule in extraction is to adjust the pH of the aqueous phase to be at least two pH units away from the compound's pKa[3].

-

To extract into the aqueous phase: Adjust the pH to ≤ 8.5 (i.e., pKa of ~10.5 minus 2). At this acidic pH, the primary amine is protonated (-NH₃⁺), making the molecule a water-soluble salt.

-

To extract into the organic phase: Adjust the pH to ≥ 12.5 (i.e., pKa of ~10.5 plus 2). At this basic pH, the amine is in its neutral, free base form (-NH₂), making it preferentially soluble in organic solvents.

Sources

Technical Support Center: Troubleshooting Peak Tailing for 2-amino-N-cyclohexyl-N-methylacetamide in LC-MS

Welcome to the technical support guide for resolving chromatographic issues with 2-amino-N-cyclohexyl-N-methylacetamide. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and solve peak tailing, a common challenge encountered during the LC-MS analysis of this and other basic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What is the most likely cause?

A1: The primary cause of peak tailing for basic compounds like this compound is secondary ionic interactions with the stationary phase. [1][2]

Your analyte is a basic compound due to its secondary amine and amide functional groups. In typical reversed-phase mobile phases (pH range 3-7), this amine group will be protonated, carrying a positive charge.

The root of the problem lies with the stationary phase itself. Standard silica-based columns, including C18, have residual silanol groups (Si-OH) on their surface.[3] At mobile phase pH levels above approximately 2.5-3, these silanol groups can become deprotonated (Si-O-), creating localized negative charges on the stationary phase.[4]

The positively charged analyte molecules are then attracted to these negatively charged silanol sites via a strong ion-exchange mechanism.[5] This interaction is stronger and has different kinetics than the desired hydrophobic (reversed-phase) retention mechanism. Molecules that undergo this secondary interaction are retained longer than those that don't, resulting in a delayed elution and a "tail" on the peak.[1]

Mechanism of Peak Tailing for Basic Analytes

Caption: Mechanism of peak tailing vs. ideal retention.

Q2: My initial mobile phase is acetonitrile and water with 0.1% formic acid. How can I adjust this to improve the peak shape?

A2: While 0.1% formic acid is a good starting point for LC-MS, it may not be sufficient to eliminate tailing for potent bases. Your goal is to modify the mobile phase to minimize the problematic silanol interactions. Here is a systematic approach:

Step 1: Increase the Ionic Strength with a Buffer

Formic acid alone provides very low ionic strength.[6] By adding its conjugate base, you create a buffer that not only controls pH but also introduces competitive ions.

-

Action: Add ammonium formate to your mobile phase. A common starting point is 10-20 mM ammonium formate, with the pH adjusted back to your target (e.g., pH 3.0-3.7) using formic acid.[7]

-

Causality: The ammonium ions (NH₄⁺) from the buffer will compete with your protonated analyte for the negatively charged silanol sites. This "shields" the analyte from these secondary interactions, allowing the primary reversed-phase mechanism to dominate, which results in sharper, more symmetrical peaks.[8] Adding the buffer to both your aqueous (A) and organic (B) mobile phases is crucial for consistent performance across a gradient.[8]

Step 2: Methodically Adjust the Mobile Phase pH

The ionization state of both your analyte and the surface silanols is critically dependent on pH.[9][10][11] For basic analytes, you can work at either low pH or high pH to ensure a single, consistent ionic state and suppress silanol interactions.

-

Low pH Approach (pH 2.5-3.5): At a low pH, the high concentration of protons (H⁺) in the mobile phase keeps the residual silanol groups protonated (Si-OH), preventing them from becoming negatively charged.[2] This effectively "turns off" the ion-exchange mechanism.

-